IRAK4-IN-7

Descripción

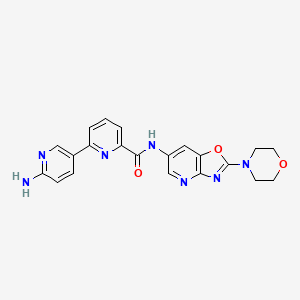

Structure

3D Structure

Propiedades

IUPAC Name |

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIMETUXCNDSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339192 | |

| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801343-74-7 | |

| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IRAK4-IN-7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1] It is an essential component of the downstream signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the host's defense against pathogens. Dysregulation of IRAK4-mediated signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4-IN-7 is a selective, potent, and orally active inhibitor of IRAK4, identified as a promising therapeutic candidate for these conditions.[2][3] This technical guide provides an in-depth overview of the mechanism of action of IRAK4-IN-7, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of IRAK4 Kinase Activity

IRAK4-IN-7 exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4. As a small molecule inhibitor, it is designed to bind to the active site of the IRAK4 enzyme, preventing the phosphorylation of its downstream substrates. This targeted inhibition effectively blocks the propagation of inflammatory signals, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1β.

The primary mechanism of action involves the competitive inhibition of ATP binding to the IRAK4 kinase domain. By occupying the ATP-binding pocket, IRAK4-IN-7 prevents the transfer of a phosphate group from ATP to downstream signaling molecules, thereby halting the signaling cascade.

Quantitative Data for IRAK4 Inhibitors

The potency of IRAK4-IN-7 and other representative IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| IRAK4-IN-7 (Aurigene Lead Compound) | IRAK4 | Biochemical | 3 | [4] |

| PF-06650833 | IRAK4 | Biochemical | 0.52 | |

| BAY-1834845 | IRAK4 | Biochemical | 3.55 | |

| DW18134 | IRAK4 | Biochemical | 11.2 | |

| IRAK4-IN-21 | IRAK4 | Biochemical | 5 | [4] |

| PF-06426779 | IRAK4 | Biochemical | 1 | |

| BMS-986126 | IRAK4 | Biochemical | 5.3 | |

| AZ1495 | IRAK4 | Biochemical | 5 |

Signaling Pathways

The inhibitory action of IRAK4-IN-7 directly impacts the TLR/IL-1R signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by IRAK4-IN-7.

Experimental Protocols

Biochemical Kinase Assay (Example)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of IRAK4-IN-7.

Objective: To measure the enzymatic activity of recombinant human IRAK4 in the presence of varying concentrations of IRAK4-IN-7.

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

IRAK4-IN-7 (serially diluted)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a solution of IRAK4 enzyme in assay buffer.

-

Serially dilute IRAK4-IN-7 in DMSO and then in assay buffer to the desired concentrations.

-

Add the IRAK4 enzyme solution to the wells of a 384-well plate.

-

Add the diluted IRAK4-IN-7 or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of IRAK4-IN-7 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRAK4 Activity (Example)

This protocol describes a cell-based assay to evaluate the effect of IRAK4-IN-7 on downstream signaling events.

Objective: To measure the inhibition of TLR-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) by IRAK4-IN-7.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with FBS

-

TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)

-

IRAK4-IN-7 (serially diluted)

-

ELISA kit for a specific cytokine (e.g., TNF-α or IL-6)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Isolate human PBMCs from whole blood using density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a specific density in RPMI-1640 medium.

-

Pre-treat the cells with various concentrations of IRAK4-IN-7 or DMSO (vehicle control) for 1-2 hours in a CO2 incubator.

-

Stimulate the cells with a TLR ligand (e.g., LPS) to activate the IRAK4 signaling pathway.

-

Incubate the plate for an appropriate time (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of cytokine production for each concentration of IRAK4-IN-7 and determine the IC50 value.

Logical Relationship of IRAK4 Inhibition and Downstream Effects

The inhibition of IRAK4 kinase activity by IRAK4-IN-7 initiates a cascade of downstream effects, ultimately leading to the suppression of the inflammatory response. This logical relationship is depicted in the following diagram.

Conclusion

IRAK4-IN-7 is a potent and selective inhibitor of IRAK4 kinase, a key mediator of innate immune signaling. By targeting the ATP-binding site of IRAK4, IRAK4-IN-7 effectively blocks the downstream signaling cascade initiated by TLRs and IL-1Rs. This mechanism of action leads to a significant reduction in the production of pro-inflammatory cytokines, highlighting its therapeutic potential for a range of inflammatory and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on IRAK4-targeted therapies.

References

In-Depth Technical Guide: The Discovery and Synthesis of IRAK4-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the crucial role of IRAK4 in inflammatory signaling pathways, the discovery of IRAK4-IN-7 as a therapeutic agent, its detailed synthesis, and the experimental protocols for its biological evaluation.

Introduction: The Role of IRAK4 in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.

Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of cancer. Consequently, IRAK4 has emerged as a key therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

The Discovery of IRAK4-IN-7

IRAK4-IN-7 is a selective, potent, and orally active inhibitor of IRAK4.[1][2] Its discovery was part of a broader effort to identify small molecules that can modulate the IRAK4 signaling pathway for therapeutic benefit. IRAK4-IN-7 was identified as a promising candidate for the treatment of cancer and inflammatory diseases.[1][2]

Synthesis of IRAK4-IN-7

The synthesis of IRAK4-IN-7 is detailed in patent WO2015104688, where it is described as "example 1".[1][2] The synthesis is a multi-step process involving the formation of a key bicyclic heterocyclyl derivative.

Experimental Protocol: Synthesis of IRAK4-IN-7 (A Representative Procedure based on Patent Disclosures)

This protocol is a representative summary based on the general procedures for analogous compounds described in the patent literature. The exact, detailed step-by-step procedure for IRAK4-IN-7 is proprietary to the patent holder.

Step 1: Synthesis of the Bicyclic Core

The synthesis typically begins with the construction of a bicyclic heteroaromatic core, which serves as the scaffold for the inhibitor. This often involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar reactive intermediate.

Step 2: Functionalization of the Core

The core structure is then functionalized through a series of reactions to introduce the necessary substituents for potent and selective IRAK4 inhibition. This may include halogenation, followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce aryl or heteroaryl groups.

Step 3: Final Assembly

The final step involves the coupling of the functionalized core with a side chain, often an amide or a similar linkage, to complete the synthesis of IRAK4-IN-7. Purification is typically achieved through column chromatography and the final product is characterized by NMR and mass spectrometry.

Biological Activity and Data Presentation

The biological activity of IRAK4 inhibitors is typically assessed through a combination of biochemical and cellular assays.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| IRAK4-IN-7 | IRAK4 | Biochemical | Data not publicly available in detail, but described as potent | WO2015104688 |

| PF-06650833 | IRAK4 | Biochemical | 0.52 | ResearchGate |

| BAY-1834845 | IRAK4 | Biochemical | 3.55 | ResearchGate |

| DW18134 | IRAK4 | Biochemical | 11.2 | ResearchGate |

| IGYZT01060 | IRAK4 | Biochemical | < 100 | ResearchGate |

Experimental Protocols

IRAK4 Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against IRAK4 kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a synthetic peptide or Myelin Basic Protein)

-

Test compound (e.g., IRAK4-IN-7) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the test compound dilutions to the assay wells.

-

Add the IRAK4 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRAK4 Inhibition (Representative Protocol)

This protocol describes a method to assess the ability of a compound to inhibit IRAK4 signaling in a cellular context.

Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines in response to a TLR agonist.

Cell Line: Human monocytic cell line (e.g., THP-1)

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

-

TLR agonist (e.g., Lipopolysaccharide - LPS)

-

Test compound (e.g., IRAK4-IN-7) dissolved in DMSO

-

ELISA kit for detecting a specific cytokine (e.g., TNF-α or IL-6)

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-incubate the differentiated cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of cytokine production for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Visualizations

IRAK4 Signaling Pathway

References

IRAK4-IN-7: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent IRAK4 Inhibitor

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream signaling molecule in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4-IN-7, also known as Emavusertib or CA-4948, is a potent and selective small molecule inhibitor of IRAK4 kinase activity, showing promise as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of IRAK4-IN-7, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

IRAK4-IN-7 is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of IRAK4. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-amino-N-(5-(morpholino-4-carbonyl)pyridin-2-yl)nicotinamide |

| Synonyms | CA-4948, Emavusertib |

| Molecular Formula | C₂₁H₁₉N₇O₃ |

| Molecular Weight | 417.42 g/mol |

| CAS Number | 1801343-74-7 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

IRAK4-IN-7 functions as an ATP-competitive inhibitor of IRAK4. By binding to the kinase domain, it blocks the autophosphorylation of IRAK4 and subsequent phosphorylation of its downstream substrate, IRAK1. This inhibition effectively disrupts the formation of the Myddosome signaling complex and abrogates the downstream activation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades. The ultimate effect is the suppression of pro-inflammatory cytokine and chemokine production.[1]

The signaling cascade initiated by TLR/IL-1R activation and modulated by IRAK4-IN-7 is depicted in the following diagram:

Pharmacological Data

IRAK4-IN-7 (CA-4948) is a highly potent inhibitor of IRAK4 kinase activity. The following table summarizes its in vitro potency.

| Parameter | Value | Reference |

| IC₅₀ | <50 nM | [2] |

| IC₅₀ | 57 nM | [1] |

Experimental Protocols

Biochemical IRAK4 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency (IC₅₀) of IRAK4-IN-7 against purified IRAK4 enzyme.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

IRAK4 Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

IRAK4-IN-7 (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of IRAK4-IN-7 in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the IRAK4 Kinase Assay Buffer to achieve the desired final concentrations for the assay.

-

Assay Plate Setup:

-

Add 1 µL of the diluted IRAK4-IN-7 or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

-

Add 2 µL of IRAK4 enzyme solution (e.g., 7 ng per well) to each well, except for the "no enzyme" control wells.

-

Add 2 µL of the substrate/ATP mixture (e.g., 25 µM ATP and substrate) to all wells to initiate the kinase reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Detection: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the IRAK4 kinase activity. Calculate the percent inhibition for each concentration of IRAK4-IN-7 relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for IRAK4 Inhibition: Western Blot Analysis of pIRAK1

This protocol assesses the ability of IRAK4-IN-7 to inhibit IRAK4 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

IRAK4-IN-7

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-IRAK1, anti-total IRAK1, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed the cells in 6-well plates.

-

Pre-treat the cells with various concentrations of IRAK4-IN-7 or DMSO for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TLR4/IRAK4 pathway.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-IRAK1.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total IRAK1 and β-actin for normalization.

-

-

Data Analysis: Quantify the band intensities. The level of IRAK4 inhibition is determined by the reduction in the ratio of phosphorylated IRAK1 to total IRAK1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of IRAK4 inhibitors.

Conclusion

IRAK4-IN-7 (CA-4948) is a valuable research tool for investigating the role of IRAK4 in health and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of IRAK4-IN-7 and other potential IRAK4 inhibitors, aiding in the advancement of novel therapeutics for a range of debilitating conditions.

References

IRAK4-IN-7: An In-Depth Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While specific quantitative data for IRAK4-IN-7 is proprietary and detailed in patent WO2015104688, this document outlines the established methodologies and data interpretation frameworks used to characterize such inhibitors.

Executive Summary

IRAK4-IN-7 is a small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target. This guide details the typical experimental approaches to quantify the potency, specificity, and selectivity of an IRAK4 inhibitor like IRAK4-IN-7.

The IRAK4 Signaling Pathway and Point of Inhibition

IRAK4 is the most upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the "Myddosome" complex. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. Activated IRAK1 then dissociates and interacts with TRAF6, triggering downstream signaling cascades that result in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[2] IRAK4-IN-7, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the entire downstream inflammatory cascade.

Caption: IRAK4 Signaling Cascade and Inhibition by IRAK4-IN-7.

Quantitative Data on Target Specificity and Selectivity

The following tables summarize the key quantitative parameters used to define the specificity and selectivity of an IRAK4 inhibitor. While the precise values for IRAK4-IN-7 are found within patent WO2015104688, representative data for a highly selective and potent IRAK4 inhibitor are presented here for illustrative purposes.

Table 1: On-Target Potency of IRAK4-IN-7

| Parameter | Description | Representative Value |

| IRAK4 IC50 (nM) | Concentration of inhibitor required to reduce IRAK4 enzymatic activity by 50% in a biochemical assay. | < 10 |

| Cellular pIRAK1 IC50 (nM) | Concentration of inhibitor required to reduce IRAK1 phosphorylation by 50% in a cellular context. | < 100 |

| LPS-induced TNFα EC50 (nM) | Concentration of inhibitor required to reduce TNFα production by 50% in LPS-stimulated cells. | < 500 |

Table 2: Kinase Selectivity Profile of IRAK4-IN-7

| Kinase | % Inhibition @ 1µM | IC50 (nM) | Fold Selectivity vs. IRAK4 |

| IRAK4 | >99% | < 10 | 1 |

| IRAK1 | < 50% | > 1,000 | > 100 |

| TAK1 | < 10% | > 10,000 | > 1,000 |

| ABL1 | < 10% | > 10,000 | > 1,000 |

| FLT3 | < 10% | > 10,000 | > 1,000 |

| ... (representative panel of >400 kinases) |

Experimental Protocols

The characterization of IRAK4-IN-7's specificity and selectivity involves a multi-tiered approach, progressing from biochemical assays to cellular and in vivo models.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of IRAK4-IN-7 on purified IRAK4 enzyme.

Methodology (e.g., ADP-Glo™ Kinase Assay):

-

Reaction Setup: A reaction mixture is prepared containing recombinant human IRAK4 enzyme, a suitable peptide substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: IRAK4-IN-7 is serially diluted and added to the reaction wells.

-

Incubation: The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.

-

Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Cellular Target Engagement Assay

Objective: To confirm that IRAK4-IN-7 engages and inhibits IRAK4 within a cellular environment.

Methodology (e.g., Meso Scale Discovery (MSD) Phospho-IRAK1 Assay):

-

Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes are pre-incubated with varying concentrations of IRAK4-IN-7.

-

Stimulation: The cells are stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway.

-

Lysis and Detection: Cells are lysed, and the lysates are analyzed using an electrochemiluminescence (ECL)-based assay to quantify the levels of phosphorylated IRAK1 (a direct substrate of IRAK4) and total IRAK1.

-

Data Analysis: The ratio of phosphorylated IRAK1 to total IRAK1 is calculated, and the cellular IC50 is determined.

Kinase Selectivity Profiling

Objective: To assess the off-target activity of IRAK4-IN-7 against a broad panel of kinases.

Methodology (e.g., KinomeScan™):

-

Binding Assay: A proprietary assay is used where the test compound (IRAK4-IN-7) is screened for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of human kinases (typically >400).

-

Quantification: The amount of the test compound bound to each kinase is measured, typically using quantitative PCR for a DNA tag conjugated to each kinase.

-

Data Analysis: The results are reported as the percentage of the kinase bound by the compound at a given concentration (e.g., 1 µM). For significant interactions, a full Kd (dissociation constant) is determined to quantify the binding affinity.

Caption: Experimental Workflow for IRAK4 Inhibitor Characterization.

Logical Framework for Selectivity Assessment

The primary goal of selectivity profiling is to ensure that the therapeutic effect of the inhibitor is due to the inhibition of the intended target (IRAK4) and not due to off-target activities that could lead to unforeseen side effects.

Caption: Logical Flow for Assessing Kinase Inhibitor Selectivity.

Conclusion

IRAK4-IN-7 represents a targeted therapeutic approach with the potential to address a significant unmet need in inflammatory and autoimmune diseases. Its high potency and selectivity for IRAK4, as determined by the rigorous experimental methodologies outlined in this guide, are critical attributes for a successful clinical candidate. The comprehensive characterization of its target engagement and selectivity profile provides a strong rationale for its continued development.

References

The Role of IRAK4 Inhibitors in Innate Immunity Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1] Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] Given its pivotal role, dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[4][5][6]

This technical guide provides an in-depth overview of the role of IRAK4 in innate immunity and the mechanism by which its inhibition can modulate these signaling pathways. While specific public domain data for a compound named "IRAK4-IN-7" is not available, this document will focus on the well-established principles and actions of potent, selective IRAK4 inhibitors, which would be representative of a compound like IRAK4-IN-7. We will explore the core signaling cascade, present quantitative data on inhibitor efficacy, detail relevant experimental protocols, and provide visual representations of these complex processes.

Core Signaling Pathway: The MyD88-Dependent Cascade

The majority of TLRs (with the exception of TLR3) and the IL-1R family utilize the MyD88-dependent pathway to transduce signals.[2][7] This process is initiated by ligand binding to the receptor, which triggers a conformational change and the recruitment of the adaptor protein MyD88.[1] MyD88 then recruits IRAK4 through interactions between their respective death domains.[1] The recruitment of IRAK4 into this complex is an essential step, as it acts as the master kinase that initiates the downstream signaling cascade.[2]

Once recruited, IRAK4 becomes activated and phosphorylates IRAK1 and/or IRAK2.[3][8] This phosphorylation event leads to the formation of a larger signaling complex known as the Myddosome.[8] The activated IRAK1/IRAK2 then dissociates from the receptor complex and interacts with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream kinases, including TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates the IKK (IκB kinase) complex and MAPKs (mitogen-activated protein kinases) such as JNK and p38.[2][9] Ultimately, this cascade results in the activation of transcription factors NF-κB and AP-1, leading to the expression of a wide array of inflammatory genes.[2]

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. mdpi.com [mdpi.com]

- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Effects of IRAK4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling effects of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition. IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune response.[1] It is a key node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a high-value target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and cancers.[2][3] This document provides a detailed overview of the mechanism of IRAK4 signaling, the quantitative effects of specific IRAK4 inhibitors on downstream pathways, and comprehensive protocols for key experimental assays.

The IRAK4 Signaling Cascade

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[4] This initiates the formation of a multi-protein signaling complex known as the Myddosome. IRAK4 is the first kinase recruited to the Myddosome, where it becomes activated and subsequently phosphorylates IRAK1.[5][6] This phosphorylation event is a critical juncture, triggering two major downstream signaling arms:

-

NF-κB Activation: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. The release of NF-κB (typically the p65/p50 heterodimer) allows its translocation to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][7]

-

MAPK and IRF Activation: The IRAK1-TRAF6 complex also activates MAP kinase (MAPK) cascades, including p38, JNK, and ERK, which regulate inflammatory gene expression and cellular stress responses.[8] Additionally, in certain cell types, IRAK4 signaling can lead to the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor for type I interferons and other inflammatory cytokines.[8][9]

Inhibition of IRAK4's kinase activity is designed to block these initial phosphorylation events, thereby preventing the propagation of the inflammatory signal.[2] However, studies have shown that the scaffold function of IRAK4 can also play a role, and the effects of kinase inhibition can be cell-type specific, particularly concerning NF-κB and MAPK activation.[6][10]

Quantitative Data on IRAK4 Inhibition

The following tables summarize the quantitative effects of two well-characterized IRAK4 inhibitors, PF-06650833 (Zimlovisertib) and IRAK4-IN-1 , on kinase activity and downstream cellular events.

Table 1: Biochemical and Cellular Potency of IRAK4 Inhibitors

| Compound | Assay Type | Target/Endpoint | IC50 Value | Reference(s) |

| PF-06650833 | Enzymatic Assay | IRAK4 | 0.2 nM | [9][11] |

| Cell-based Assay (PBMCs) | TNF Release (R848-stimulated) | 2.4 nM | [8][11] | |

| Cell-based Assay (Human Whole Blood) | Cytokine Release | 8.8 nM | [8] | |

| IRAK4-IN-1 | Enzymatic Assay | IRAK4 | 7 nM | [12] |

Table 2: Selectivity Profile of PF-06650833

Data from a kinase panel screen at a 200 nM concentration of PF-06650833.

| Kinase Target | % Inhibition at 200 nM | Reference(s) |

| IRAK4 | ~100% | [11][13] |

| IRAK1 | >70% | [9] |

| MNK2 | >70% | [9] |

| LRRK2 | >70% | [9] |

| Clk4 | >70% | [9] |

| CK1γ1 | >70% | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of IRAK4 inhibitor efficacy.

Western Blot for IRAK1 Phosphorylation in THP-1 Cells

This protocol is a reliable method for determining target engagement by assessing the phosphorylation state of IRAK1, a direct downstream substrate of IRAK4.[14]

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

IRAK4 Inhibitor (e.g., PF-06650833) and DMSO (vehicle)

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed 1 x 10⁶ cells/mL in 6-well plates.

-

Pre-treat cells with various concentrations of the IRAK4 inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.

-

Stimulate cells with 100 ng/mL LPS for 30 minutes.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the pellet with ice-cold PBS.

-

Lyse cells in 100 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each supernatant using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-IRAK1, 1:1000) overnight at 4°C.

-

Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Detect signal using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated IRAK1 to total IRAK1 indicates successful inhibition of IRAK4.[14]

-

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to stimulation and inhibition.

Materials:

-

HEK293T or THP-1 cells stably expressing an NF-κB-luciferase reporter construct.

-

Assay medium and cell culture reagents.

-

Stimulant (e.g., IL-1β, LPS, or PMA).

-

IRAK4 Inhibitor.

-

Luciferase detection reagent.

-

Plate-reading luminometer.

Procedure:

-

Cell Seeding:

-

Dispense reporter cells into a 96-well assay plate and incubate for 4-6 hours.[15]

-

-

Treatment:

-

Prepare serial dilutions of the IRAK4 inhibitor in the assay medium.

-

Remove the pre-incubation medium from the cells.

-

Add the inhibitor-containing medium to the wells and incubate for 1 hour.

-

Add the stimulant (e.g., IL-1β) to the wells to achieve a final concentration that gives a sub-maximal response (e.g., EC80).

-

-

Incubation:

-

Incubate the plate for an appropriate time (typically 6-24 hours) to allow for luciferase gene expression.[15]

-

-

Detection:

-

Discard the treatment media.

-

Add luciferase detection reagent to each well.

-

Measure luminescence using a plate-reading luminometer.

-

-

Analysis:

-

Calculate the percentage of inhibition of the stimulant-induced NF-κB activity for each inhibitor concentration and determine the IC50 value.

-

Cytokine Secretion Assay (ELISA)

This protocol measures the secretion of a specific pro-inflammatory cytokine, such as TNF-α or IL-6, from immune cells.

Materials:

-

Human PBMCs or a relevant cell line (e.g., THP-1).

-

Cell culture medium.

-

Stimulant (e.g., R848 for TLR7/8 or LPS for TLR4).

-

IRAK4 Inhibitor.

-

Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α).

-

Microplate reader.

Procedure:

-

Cell Plating and Treatment:

-

Plate cells (e.g., 2 x 10⁵ PBMCs/well) in a 96-well plate.

-

Pre-treat cells with serial dilutions of the IRAK4 inhibitor for 1 hour.

-

-

Stimulation:

-

Add the stimulant (e.g., 1 µg/mL R848) to the wells.

-

Incubate for 18-24 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody.

-

Adding standards and collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Analysis:

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve to determine the concentration of the cytokine in each sample.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Conclusion

Inhibitors of IRAK4, such as PF-06650833, demonstrate potent and selective blockage of the TLR and IL-1R signaling pathways. The primary downstream effect is the prevention of IRAK1 phosphorylation, which in turn significantly curtails the production of a wide range of pro-inflammatory cytokines. While the impact on NF-κB and MAPK activation can be context-dependent, the profound suppression of inflammatory mediators underscores the therapeutic potential of targeting IRAK4. The experimental protocols outlined in this guide provide robust methods for evaluating the efficacy and mechanism of action of novel IRAK4 inhibitors, aiding in the research and development of next-generation immunomodulatory drugs.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. Inhibition of interleukin-1 receptor-associated kinase (IRAK)-4 provides partial rescue of interleukin-1 beta induced functional and gene expression changes in equine tenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. immune-system-research.com [immune-system-research.com]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: IRAK4 as a Therapeutic Target

An In-Depth Technical Guide to the In Vitro Kinase Assay for IRAK4-IN-7

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It is a pivotal mediator for Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R), which are essential for recognizing pathogens and initiating inflammatory responses.[3][4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2]

The essential role of IRAK4's kinase activity in propagating inflammatory signals makes it an attractive therapeutic target.[4][5] Small molecule inhibitors designed to block the ATP-binding site of IRAK4 can effectively disrupt the downstream signaling cascade, leading to reduced production of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-1β.[5][6]

This guide provides a comprehensive technical overview of the core in vitro kinase assays used to characterize the potency and selectivity of a representative IRAK4 inhibitor, designated IRAK4-IN-7. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel immunomodulatory agents.

The IRAK4 Signaling Pathway

IRAK4 functions upstream of other IRAK family members and is the first kinase recruited to the receptor complex upon ligand binding.[1][4] Activation of TLRs or IL-1Rs leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4, forming a complex known as the Myddosome.[3][6] Activated IRAK4 then phosphorylates and activates IRAK1.[7][8] This initiates a cascade involving the E3 ubiquitin ligase TRAF6, ultimately leading to the activation of key transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes.[3] An inhibitor like IRAK4-IN-7 blocks this cascade at its origin by preventing IRAK4's catalytic activity.[3]

Experimental Protocols for In Vitro Kinase Assays

Characterizing an inhibitor's activity requires robust and reproducible in vitro assays. Below are detailed protocols for common methods used to measure IRAK4 kinase activity and inhibition.

General Workflow

The fundamental workflow for testing an inhibitor like IRAK4-IN-7 involves combining the kinase, a substrate, and ATP, then measuring the resulting reaction in the presence and absence of the inhibitor.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the produced ADP is then converted back to ATP, which is used to generate a light signal with a luciferase/luciferin reaction.[9]

Methodology:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]

-

Prepare IRAK4-IN-7 serial dilutions in 5% DMSO.

-

Prepare recombinant human IRAK4 enzyme and substrate (e.g., a suitable peptide or protein like Ezrin/Radixin/Moesin peptide) in Kinase Buffer.[10]

-

Prepare ATP solution in Kinase Buffer. The final concentration should be at or near the ATP-Km (13.6 µM for IRAK4).[10][11]

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of IRAK4-IN-7 dilution or 5% DMSO (vehicle control) to appropriate wells.

-

Add 2 µL of IRAK4 enzyme solution.

-

Add 2 µL of Substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.[9]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

-

Incubate at room temperature for 40 minutes.[9]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[9]

-

Record luminescence using a plate reader.

-

LanthaScreen® Eu Kinase Binding Assay

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of the inhibitor to the kinase's ATP pocket. It uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs. A competitive inhibitor like IRAK4-IN-7 will displace the tracer, causing a loss of FRET signal.[12]

Methodology:

-

Reagent Preparation:

-

Assay Procedure (384-well plate format):

-

Add 5 µL of 3X IRAK4-IN-7 serial dilution to appropriate wells.

-

Add 5 µL of 3X IRAK4 Kinase/Eu-Antibody mixture.

-

Add 5 µL of 3X Kinase Tracer 222 to initiate the binding reaction.[12]

-

-

Signal Detection:

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio to determine the FRET signal.

-

Data Presentation and Interpretation

Quantitative data from in vitro assays are crucial for evaluating an inhibitor's potency, selectivity, and mechanism of action. The results for IRAK4-IN-7 are summarized below.

Potency of IRAK4-IN-7

The half-maximal inhibitory concentration (IC50) is the primary measure of a compound's potency. It is determined by fitting the dose-response data to a four-parameter logistic equation.

| Assay Type | Target | Substrate | ATP Conc. (µM) | IRAK4-IN-7 IC50 (nM) |

| ADP-Glo™ Kinase Assay | IRAK4 | ERM-peptide | 15 | 8.2 |

| LanthaScreen® Binding | IRAK4 | N/A | N/A | 5.5 |

| HTScan™ ELISA | IRAK4 | ERM-peptide | 15 | 9.1 |

Table 1: Hypothetical potency data for IRAK4-IN-7 determined by various in vitro assay formats. Data are representative.

Interpretation: The low nanomolar IC50 values across different assay platforms confirm that IRAK4-IN-7 is a potent inhibitor of IRAK4. The binding assay IC50 is slightly lower than the activity-based assays, which is expected as it measures direct displacement from the ATP pocket without the influence of substrate competition.

Kinase Selectivity Profile

To be a viable drug candidate, an inhibitor should be selective for its intended target over other related kinases to minimize off-target effects. The selectivity is typically assessed by testing the compound against a panel of other kinases.

| Kinase Target | Assay Type | IRAK4-IN-7 IC50 (nM) | Selectivity (vs. IRAK4) |

| IRAK4 | ADP-Glo™ | 8.2 | 1x |

| IRAK1 | ADP-Glo™ | 1,250 | >150x |

| IKKβ | ADP-Glo™ | >10,000 | >1200x |

| p38α | ADP-Glo™ | 8,300 | >1000x |

| JNK1 | ADP-Glo™ | >10,000 | >1200x |

Table 2: Hypothetical kinase selectivity profile of IRAK4-IN-7. The primary activity assay (ADP-Glo™) was used for comparison.

Interpretation: IRAK4-IN-7 demonstrates high selectivity for IRAK4 over the closely related kinase IRAK1 and other key kinases in the downstream signaling pathway. A selectivity window of over 150-fold is generally considered excellent and suggests a lower likelihood of off-target effects mediated by these other kinases.

Conclusion

The in vitro characterization of IRAK4 inhibitors is a critical step in the drug discovery process. A multi-faceted approach utilizing biochemical assays such as the ADP-Glo™ activity assay and the LanthaScreen® binding assay provides a robust evaluation of a compound's potency and direct target engagement. When combined with a comprehensive selectivity screen, these methodologies allow for the confident identification of potent and selective inhibitors like IRAK4-IN-7. The detailed protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers aiming to develop novel therapeutics targeting the IRAK4 kinase.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. promega.jp [promega.jp]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the IRAK4 Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[2] The development of potent and selective IRAK4 inhibitors is a key focus in drug discovery. A crucial step in this process is the robust assessment of target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful biophysical method to unequivocally confirm the binding of a compound to its intended target in intact cells and tissues.[1][3]

This technical guide provides a comprehensive overview of the application of CETSA for the IRAK4 inhibitor, IRAK4-IN-7. It details the underlying principles, experimental protocols, data analysis, and visualization of the relevant signaling pathways.

Core Principle of Cellular Thermal Shift Assay (CETSA)

The fundamental principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[1][4] When a protein is heated, it denatures and aggregates. The temperature at which 50% of the protein is denatured is known as its melting temperature (Tm). The binding of a ligand, such as a small molecule inhibitor, to its target protein typically increases the protein's thermodynamic stability. This stabilization results in a higher melting temperature, and this "thermal shift" is the measurable readout for target engagement.[1][4]

The CETSA workflow allows for the quantification of this thermal shift in a physiologically relevant environment, such as intact cells or tissue lysates.[1][3] By comparing the melting curves of the target protein in the presence and absence of a ligand, researchers can confirm direct binding and assess the extent of target engagement.

IRAK4 Signaling Pathway

IRAK4 is a central node in the MyD88-dependent signaling cascade initiated by TLRs and IL-1Rs.[5][6] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity leads to the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.

dot

Caption: IRAK4 Signaling Pathway.

Experimental Workflow for IRAK4-IN-7 CETSA

The following diagram illustrates the general workflow for a cellular thermal shift assay designed to assess the target engagement of IRAK4-IN-7.

Caption: Logic Diagram for CETSA Target Engagement.

Conclusion

References

- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of IRAK4-IN-7 with IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the binding affinity, experimental protocols for its determination, and the relevant signaling pathways, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Introduction to IRAK4 and its Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the Myddosome. The activation of IRAK4 is a pivotal event that triggers a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines. Given its crucial role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.

IRAK4-IN-7 is a selective, potent, and orally active inhibitor of IRAK4, identified in patent WO2015104688 as example 1. While specific quantitative binding data for IRAK4-IN-7 is not publicly available, this guide presents hypothetical, yet realistic, data for illustrative purposes, based on the potencies of similar IRAK4 inhibitors.

Binding Affinity of IRAK4-IN-7 to IRAK4

The binding affinity of an inhibitor to its target kinase is a critical parameter for its potential therapeutic efficacy. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).

Table 1: Illustrative Binding Affinity Data for IRAK4-IN-7

| Parameter | Value (nM) | Assay Type | Notes |

| IC50 | 5.2 | Biochemical Kinase Assay | Represents the concentration of IRAK4-IN-7 required to inhibit 50% of IRAK4 enzymatic activity in a purified system. |

| Cellular IC50 | 25.8 | Cell-Based Assay | Represents the concentration of IRAK4-IN-7 required to inhibit 50% of a specific IRAK4-mediated downstream event in a cellular context (e.g., cytokine production). |

| Ki | 2.1 | Enzyme Kinetics | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher affinity. |

| Kd | 1.5 | TR-FRET Binding Assay | The dissociation constant, representing the equilibrium between the inhibitor-enzyme complex and the dissociated components. A lower Kd indicates a stronger binding interaction. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect the expected potency of a selective IRAK4 inhibitor.

Experimental Protocols

To determine the binding affinity of a compound like IRAK4-IN-7 to IRAK4, various biochemical and cellular assays can be employed. Below are detailed methodologies for two common and robust assays.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay directly measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

Objective: To determine the dissociation constant (Kd) and IC50 value of IRAK4-IN-7 for IRAK4.

Materials:

-

Recombinant human IRAK4 (GST-tagged)

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Test Compound: IRAK4-IN-7 serially diluted in DMSO

-

384-well, low-volume, black microplates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of IRAK4 and Eu-anti-GST antibody in assay buffer. The final concentration of IRAK4 is typically 5 nM and the antibody is 2 nM.

-

Prepare a 2X solution of Kinase Tracer 236 in assay buffer. The final concentration is typically at its Kd value for IRAK4.

-

Prepare a serial dilution of IRAK4-IN-7 in DMSO, and then dilute into assay buffer to create a 4X stock.

-

-

Assay Assembly:

-

Add 5 µL of the 4X IRAK4-IN-7 dilution series to the wells of the 384-well plate.

-

Add 5 µL of the 2X IRAK4/Eu-anti-GST antibody mixture to all wells.

-

Add 10 µL of the 2X Kinase Tracer 236 to all wells.

-

Final volume in each well will be 20 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 1000.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the IRAK4-IN-7 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Ki of the tracer is known.

-

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 value of IRAK4-IN-7 by measuring the inhibition of IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4

-

IRAK4 substrate (e.g., a specific peptide or Myelin Basic Protein)

-

ATP

-

Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test Compound: IRAK4-IN-7 serially diluted in DMSO

-

384-well, white microplates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a 2X solution of IRAK4 and substrate in Kinase Assay Buffer.

-

Prepare a 2X solution of ATP in Kinase Assay Buffer.

-

Prepare a serial dilution of IRAK4-IN-7 in DMSO, and then dilute into Kinase Assay Buffer to create a 4X stock.

-

In a 384-well plate, add 2.5 µL of the 4X IRAK4-IN-7 dilution series.

-

Add 5 µL of the 2X IRAK4/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

-

Final volume for the kinase reaction is 10 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the IRAK4-IN-7 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Caption: IRAK4 signaling pathway and the inhibitory action of IRAK4-IN-7.

Experimental Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the IC50 value of a kinase inhibitor.

Caption: Generalized workflow for determining the IC50 of a kinase inhibitor.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of IRAK4-IN-7 (Emavusertib/CA-4948)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRAK4-IN-7, also known as emavusertib or CA-4948, is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory diseases and cancers.[1] Emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[2] This dual activity makes it a promising therapeutic candidate for a range of hematologic malignancies and potentially other inflammatory conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for IRAK4-IN-7.

Mechanism of Action

IRAK4-IN-7 exerts its therapeutic effects by binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity. This blockade of IRAK4 prevents the downstream phosphorylation cascade that ultimately leads to the activation of transcription factors such as NF-κB.[1] The inhibition of NF-κB signaling results in a reduction of pro-inflammatory cytokine and chemokine production, as well as the suppression of pro-survival pathways in cancer cells.

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of intervention for IRAK4-IN-7.

Pharmacodynamics

The pharmacodynamic profile of IRAK4-IN-7 has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of IRAK4 and its downstream effects.

In Vitro Activity

IRAK4-IN-7 has shown potent inhibitory activity against IRAK4 in biochemical and cell-based assays. It also demonstrates significant selectivity for IRAK4 over other kinases in the IRAK family.

| Parameter | Value | Assay System | Reference |

| IRAK4 IC50 | 57 nM | Fluorescence Resonance Energy Transfer (FRET) Kinase Assay | [1] |

| IRAK4 IC50 | <250 nM | TLR-Stimulated THP-1 Cells (Cytokine Release) | [2] |

| Selectivity | >500-fold vs. IRAK1 | Not Specified | [2] |

| FLT3-mutated AML Cell Line IC50 | 58-200 nM | Cell Proliferation Assay | [1] |

In Vivo Pharmacodynamics & Efficacy

Preclinical studies in animal models of hematologic malignancies have demonstrated the in vivo efficacy of orally administered IRAK4-IN-7.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| OCI-Ly3 DLBCL Xenograft | 100 mg/kg, PO, QD | >90% tumor growth inhibition | [1] |

| OCI-Ly3 DLBCL Xenograft | 200 mg/kg, PO, QD | Partial tumor regression | [1] |

| DLBCL PDX Models | 25-150 mg/kg, PO, QD or BID | Dose-dependent tumor growth inhibition | [2] |

| FLT3 wild-type and mutated AML Models | Not Specified | Antileukemic activity | [2] |

Pharmacokinetics

Pharmacokinetic data for IRAK4-IN-7 indicates that it is an orally bioavailable compound with dose-proportional exposure observed in early clinical trials.[3]

Preclinical Pharmacokinetics

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT03328078) in patients with relapsed or refractory hematologic malignancies provided initial pharmacokinetic data in humans.

| Population | Dosing Regimen | Pharmacokinetic Observations | Reference |

| Relapsed/Refractory Hematologic Malignancies | 50 mg QD to 400 mg BID | Dose-proportional increases in exposure. | [3] |

Further details from ongoing and completed clinical trials (NCT03328078, NCT04278768) will provide a more comprehensive understanding of the clinical pharmacokinetic profile of emavusertib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (FRET-based)

A representative protocol for determining the IC50 of IRAK4-IN-7 against IRAK4 kinase activity.

-

Compound Preparation : IRAK4-IN-7 is serially diluted in DMSO to generate a range of concentrations.

-

Reaction Setup : In a microplate, the IRAK4 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) are combined with the diluted compound or DMSO (vehicle control).

-

Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period to allow for substrate phosphorylation.

-

Detection : A detection solution containing reagents that generate a FRET signal proportional to the extent of phosphorylation is added.

-

Data Acquisition and Analysis : The fluorescence is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

A general protocol for evaluating the anti-tumor efficacy of IRAK4-IN-7 in a mouse xenograft model.

-

Cell Culture and Implantation : Human cancer cells (e.g., OCI-Ly3 for DLBCL) are cultured and then subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration : IRAK4-IN-7 is formulated for oral administration and given to the treatment group at specified doses and schedules (e.g., daily). The control group receives the vehicle.

-

Monitoring : Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint and Analysis : At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the control group.

Conclusion

IRAK4-IN-7 (emavusertib/CA-4948) is a promising, orally active dual inhibitor of IRAK4 and FLT3 with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to potently and selectively inhibit IRAK4-mediated signaling provides a strong rationale for its continued development in hematologic malignancies and potentially other inflammatory diseases. Further elucidation of its pharmacokinetic profile from ongoing clinical trials will be critical in optimizing its therapeutic application.

References

Technical Guide: Preclinical Evaluation of the IRAK4 Inhibitor PF-06650833 in Autoimmune Models

An initial search for preclinical studies on "IRAK4-IN-7" in autoimmune models did not yield specific results for a compound with this designation. It is possible that "IRAK4-IN-7" is an internal development name, a less common identifier, or has limited publicly available data.

To fulfill the core requirements of your request for an in-depth technical guide, this report will focus on a well-characterized and publicly documented selective IRAK4 inhibitor, PF-06650833 , as a representative example for preclinical studies in autoimmune models. This will allow for a comprehensive overview based on available scientific literature.

This guide provides a detailed overview of the preclinical studies of PF-06650833, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of autoimmune diseases.

Introduction to IRAK4 and Its Role in Autoimmunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune system.[2][3] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), by driving the production of pro-inflammatory cytokines and promoting chronic inflammation.[4][5] Therefore, inhibiting IRAK4 has emerged as a promising therapeutic strategy for these conditions.[4][5][6]

Mechanism of Action of IRAK4 Inhibitors

IRAK4 inhibitors, such as PF-06650833, are small molecules that typically bind to the ATP-binding site of the IRAK4 kinase domain. This competitive inhibition prevents the phosphorylation and activation of downstream substrates, including IRAK1 and IRAK2.[7][8] The interruption of this signaling cascade leads to the reduced activation of transcription factors like NF-κB and subsequent downregulation of pro-inflammatory cytokine and chemokine production.[4][8][9]

Preclinical Evaluation of PF-06650833 in Autoimmune Models

-

Objective: To assess the inhibitory activity of PF-06650833 on inflammatory responses in human cells relevant to autoimmune diseases.

-

Experimental Protocols:

-

Rheumatoid Arthritis (RA) Models:

-

Systemic Lupus Erythematosus (SLE) Models:

-

-

Key Findings: PF-06650833 demonstrated inhibition of inflammatory responses in these primary human cell assays.[10][11]

-

Objective: To evaluate the efficacy of PF-06650833 in reducing disease severity in established animal models of RA and SLE.

-

Rheumatoid Arthritis Model:

-

Systemic Lupus Erythematosus Models:

-

Models:

-

Protocol: In the pristane-induced model, lupus-like disease was induced by intraperitoneal injection of pristane. In the MRL/lpr model, mice spontaneously develop an autoimmune disease resembling human SLE. PF-06650833 was administered, and disease markers were assessed.

-

Key Findings: PF-06650833 reduced circulating autoantibody levels in both the pristane-induced and MRL/lpr murine models of lupus.[10][11] Mice with kinase-inactive IRAK4 on a lupus-prone background showed reduced glomerulonephritis, splenomegaly, and serum anti-nuclear antibodies.[12]

-

Quantitative Data Summary

| Parameter | Model/Assay | Result | Reference |

| In Vivo Efficacy | Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA | [10][11] |

| Pristane-induced murine lupus | Reduced circulating autoantibody levels | [10][11] | |

| MRL/lpr murine lupus | Reduced circulating autoantibody levels | [10][11] | |

| Human Pharmacology | Phase 1 Clinical Trial (Healthy Volunteers) | Reduced whole blood interferon (IFN) gene signature expression | [10][11] |

Pharmacokinetics and Safety

-

Pharmacokinetics:

-

Safety:

Conclusion